Acotiamide Methyl Ether is a chemical compound that serves as a metabolite of Acotiamide, which is recognized for its role as an acetylcholinesterase inhibitor. This compound is primarily utilized in scientific research to investigate its pharmacological effects, particularly in relation to gastric motility and gastrointestinal disorders. Acotiamide Methyl Ether is classified under the category of prokinetic agents, which are substances that enhance gastrointestinal motility.
The synthesis of Acotiamide Methyl Ether typically employs the Williamson ether synthesis, a well-established method for preparing ethers. This process involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in a nucleophilic substitution reaction (S_N2) .
The synthesis can also involve deuterated reagents when producing deuterium-labeled analogs, such as Acotiamide Methyl Ether-d9, which aids in pharmacokinetic studies by allowing precise tracking of the compound's metabolism in biological systems .
Acotiamide Methyl Ether has the following molecular formula: with a molecular weight of 464.6 g/mol . Its structure includes multiple functional groups, including amides and ethers, which contribute to its pharmacological activity.
These structural representations provide insight into the compound's reactivity and interaction with biological targets.
Acotiamide Methyl Ether can undergo various chemical reactions typical of ethers:
The specific outcomes of these reactions depend on the reagents and conditions employed, making it essential to optimize parameters for desired products.
Acotiamide Methyl Ether exerts its pharmacological effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, Acotiamide Methyl Ether increases acetylcholine levels, thus enhancing cholinergic transmission. This mechanism is particularly relevant in improving gastrointestinal motility and addressing functional dyspepsia .
Acotiamide Methyl Ether typically appears as a white to pale yellow crystalline powder. The compound exhibits hygroscopic properties, meaning it can absorb moisture from the environment.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of Acotiamide Methyl Ether .
Acotiamide Methyl Ether has several important scientific applications:
Acotiamide Methyl Ether (chemical name: N-[2-[bis(1-methylethyl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-4-thiazolecarboxamide) is a defined metabolite of the prokinetic agent Acotiamide, with the systematic name reflecting its distinct structural features. The molecular formula is C₂₂H₃₂N₄O₅S, corresponding to a molecular weight of 464.58 g/mol [1] [2]. Its CAS Registry Number (185103-80-4) provides a unique identifier for chemical databases and regulatory documentation [1].
The compound features three key structural components:
The IUPAC name explicitly denotes the methyl ether modifications at the 2-, 4-, and 5-positions of the benzoyl ring, distinguishing it from the parent compound Acotiamide (which contains a 2-hydroxy-4,5-dimethoxybenzoyl group) [4]. This methylation eliminates the phenolic hydroxyl group present in Acotiamide, fundamentally altering the compound's electronic properties and metabolic fate.
Table 1: Nomenclature and Identifiers for Acotiamide Methyl Ether
Category | Identifier |
---|---|
Systematic IUPAC Name | N-[2-[bis(1-methylethyl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-4-thiazolecarboxamide |
CAS Registry Number | 185103-80-4 |
Molecular Formula | C₂₂H₃�₂N₄O₅S |
Molecular Weight | 464.58 g/mol |
SMILES | COC₁=CC(OC)=C(OC)C=C₁C(=O)NC₂=NC(=CS₂)C(=O)NCCN(C(C)C)C(C)C |
InChI Key | PUOIEIREOKNEIS-UHFFFAOYSA-N |
Acotiamide Methyl Ether exhibits moderate lipophilicity due to its three methoxy groups and diisopropylaminoethyl side chain. While quantitative solubility data in various solvents is limited in the literature, its structural features suggest:
The compound's 84.21–85.95% plasma protein binding (extrapolated from Acotiamide data) suggests significant hydrophobic interactions with serum albumin, consistent with its lipophilic character [4]. This property likely influences its metabolic clearance and distribution patterns in vivo.
Spectroscopic characterization provides definitive identification of Acotiamide Methyl Ether. Key spectral features are extrapolated from structural analogs and fragment-based predictions:
NMR Spectroscopy (Predicted):
Table 2: Key Predicted NMR Assignments for Acotiamide Methyl Ether
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 1.05–1.15 | Doublet | -CH(CH₃)₂ (12H) |
¹H | 3.20–3.30 | Septet | -CH(CH₃)₂ (2H) |
¹H | 3.75–3.85 | Singlet | -OCH₃ (9H) |
¹H | 7.15–7.25 | Singlet | Benzoyl C₃-H (1H) |
¹H | 7.85–7.95 | Singlet | Thiazole C₅-H (1H) |
¹³C | 20.5 | Quartet | -CH(CH₃)₂ |
¹³C | 49.0 | Triplet | -NCH₂CH₂N- |
¹³C | 56.5 | Quartet | -OCH₃ |
¹³C | 105–160 | Multiplets | Aromatic Carbons (10C) |
¹³C | 165–175 | Singlets | Carbonyls (3C) |
IR Spectroscopy:Critical absorption bands include:
UV-Vis Spectroscopy:The conjugated system comprising the benzoyl-thiazole-amide chromophore produces strong absorbance in the UV region (~250–300 nm) due to π→π* transitions. The electron-donating methoxy groups cause a bathochromic shift compared to non-substituted analogs, with extinction coefficients likely exceeding 10,000 L·mol⁻¹·cm⁻¹ [7]. This property facilitates HPLC detection with UV detectors in metabolic studies.
Acotiamide Methyl Ether is pharmacologically significant as the primary O-methylated metabolite of Acotiamide (Z-338), differing solely by the methylation of the phenolic hydroxyl group at the 2-position of the benzoyl ring [1] [4]. This structural modification has profound implications:
Table 3: Structural and Functional Comparison with Acotiamide
Property | Acotiamide Methyl Ether | Acotiamide (Parent Drug) | Pharmacological Impact |
---|---|---|---|
C22H32N4O5S | 2,4,5-Trimethoxybenzoyl group | 2-Hydroxy-4,5-dimethoxybenzoyl group | Elimination of H-bond donor capacity |
Molecular Weight | 464.58 g/mol | 450.55 g/mol | Increased lipophilicity (logP increase) |
Polar Surface Area | ~85 Ų | ~95 Ų | Enhanced membrane permeability |
Metabolic Role | Phase I/II metabolite | Parent compound | Detoxification pathway |
AChE Inhibition | Reduced activity (predicted) | IC₅₀ = 1.79 μM | Lowered pharmacological activity |
The methylation eliminates a key hydrogen bond donor site, increasing lipophilicity (logP increase of ~0.5–1.0 unit) and reducing polar surface area. This alteration diminishes interactions with acetylcholinesterase (AChE), explaining its reduced inhibitory potency compared to the parent drug (AChE IC₅₀ = 1.79 μM for Acotiamide) [3] [4]. The metabolic conversion represents a detoxification pathway, as the methyl ether is excreted rather than accumulating in tissues.
Structurally analogous derivatives include the maleate salt (CAS 185103-81-5), which forms a stable crystalline solid with enhanced aqueous solubility due to salt formation [8]. Other derivatives involve modifications to the diisopropylaminoethyl side chain or the thiazole ring, though these show substantially different pharmacological profiles. The trimethoxy configuration remains a structural signature distinguishing Acotiamide Methyl Ether from related gastrointestinal prokinetics like mosapride or cisapride.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: